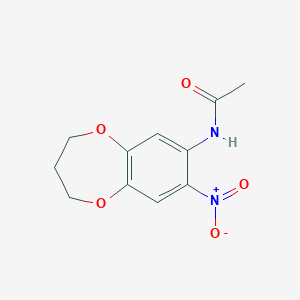

7-乙酰氨基-8-硝基-3,4-二氢-2H-1,5-苯并二氧杂菲

货号 B113050

CAS 编号:

81864-61-1

分子量: 252.22 g/mol

InChI 键: DYQUOBYQMFRMHM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (7-ANBD) is an organic compound belonging to the benzodioxepine family. It is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. 7-ANBD has a wide range of applications in research labs, from drug development to biochemistry studies.

科学研究应用

环境降解与毒性

- 高级氧化工艺 (AOP) 已被用于降解乙酰氨基酚,一种与苯并二氮杂卓类结构略相关的化合物,检查其副产物及其生物毒性。这项研究可能为理解类似化合物如何在环境中分解以及与其降解产物相关的潜在风险提供一个框架 (Qutob 等人,2022).

药理见解和治疗效果

- 包括与本化合物在结构上相关的各种苯并二氮杂卓类,已因其在癫痫和焦虑症等疾病中的治疗效果而受到关注。这些研究突出了对各种类型癫痫的广泛活性,并表明在治疗情绪障碍中具有潜在用途 (Finder 等人,1976).

合成和药物化学

- 已经探索了合成方法和苯并氮杂卓类的生物活性,包括 3-苯并氮杂卓类,表明了这一类化合物的化学多功能性和治疗潜力。这些见解可以指导未来对类似化合物的研究,用于各种医疗应用 (Kawase 等人,2000).

新型药理学试剂

- 探索从苯并二氮杂卓类类似物衍生的新型合成阿片类药物和其他精神活性物质,突出了精神活性研究化学品在非法药物市场中的持续发展。这项研究强调了监测和研究新化合物的药理特性和潜在风险的重要性 (Sharma 等人,2018).

属性

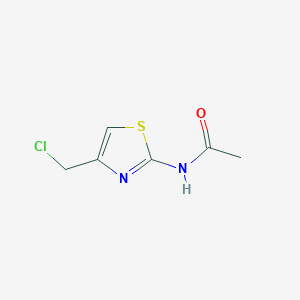

IUPAC Name |

N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQUOBYQMFRMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |

Synthesis routes and methods

Procedure details

13.5 g of 7-acetamino-3,4-dihydro-2H-1,5-benzodioxepine were placed in 50 ml of glacial acetic acid and nitrated at 15°-20° C. with 7 ml of nitric acid in 20 ml of glacial acetic acid by dropwise addition, the crystals passing into solution only after the addition of a quarter of the nitric acid. The product separated out, but was stirred for an additional 3 hours, then removed under suction and washed with water and methanol. 15.6 g (94.9% of theory) of 7-acetamino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine of melting point 139°-140° C. were obtained.

Yield

94.9%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)